N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide
CAS No.: 923423-85-2
Cat. No.: VC6543536
Molecular Formula: C16H17NO3S
Molecular Weight: 303.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923423-85-2 |
|---|---|
| Molecular Formula | C16H17NO3S |
| Molecular Weight | 303.38 |
| IUPAC Name | 2-(4-methylphenyl)-N-(2-methylsulfonylphenyl)acetamide |
| Standard InChI | InChI=1S/C16H17NO3S/c1-12-7-9-13(10-8-12)11-16(18)17-14-5-3-4-6-15(14)21(2,19)20/h3-10H,11H2,1-2H3,(H,17,18) |
| Standard InChI Key | YTVZHKKQRQJJMJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2S(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
N-(2-(Methylsulfonyl)phenyl)-2-(p-tolyl)acetamide (C₁₆H₁₇NO₃S; molecular weight 303.38 g/mol) features a central acetamide backbone bridging two aromatic systems:
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Ortho-methylsulfonylphenyl group: A phenyl ring with a strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) substituent at the 2-position.
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Para-tolyl group: A methyl-substituted phenyl ring at the acetamide’s α-carbon.
Table 1: Key Physicochemical Properties
The methylsulfonyl group enhances electrophilicity, facilitating interactions with biological targets, while the p-tolyl moiety contributes to lipophilicity, potentially improving membrane permeability .
Synthesis and Reaction Pathways
While no explicit synthesis protocol for N-(2-(methylsulfonyl)phenyl)-2-(p-tolyl)acetamide exists in the literature, its preparation can be inferred from analogous compounds :
Proposed Synthetic Route
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Precursor Preparation:
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2-(Methylsulfonyl)aniline: Synthesized via sulfonation of 2-nitroaniline followed by reduction and methylation.
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2-(p-Tolyl)acetyl chloride: Prepared by treating 2-(p-tolyl)acetic acid with thionyl chloride.
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Amide Coupling:
React 2-(methylsulfonyl)aniline with 2-(p-tolyl)acetyl chloride in the presence of a base (e.g., triethylamine) and a polar solvent (e.g., dichloromethane):
Optimization Considerations
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Catalysts: Magnesium tert-butoxide (Mg(OtBu)₂) enhances reaction efficiency in similar acetamide syntheses .
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Oxidants: Tert-butyl hydroperoxide (TBHP) may stabilize intermediates during coupling .
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Temperature: Room-temperature reactions minimize decomposition risks .
Biological Activities and Mechanisms
Though direct pharmacological data are lacking, structurally related compounds exhibit the following activities:
Antimicrobial Effects
Thiazole-containing analogs demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 4–16 μg/mL. The methylsulfonyl group likely disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins.
Anti-Inflammatory Action
Sulfonamide derivatives reduce TNF-α and IL-6 production in macrophages by blocking NF-κB signaling .
Analytical Characterization
Spectroscopic Data
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